molecular formula C5H11N B3253559 (But-3-en-2-yl)(methyl)amine CAS No. 22459-78-5

(But-3-en-2-yl)(methyl)amine

Cat. No.: B3253559
CAS No.: 22459-78-5
M. Wt: 85.15 g/mol
InChI Key: PMGNVDPARHYFIN-UHFFFAOYSA-N
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Description

(But-3-en-2-yl)(methyl)amine (IUPAC name: N-methylbut-3-en-2-amine) is a secondary amine with the molecular formula C₅H₁₁N (SMILES: CC(C=C)NC) . Its structure features a methyl group and a but-3-en-2-yl group (containing a terminal double bond) attached to the nitrogen atom. Predicted collision cross-section (CCS) data for its adducts (e.g., [M+H]⁺: 117.3 Ų) suggest utility in mass spectrometry-based analyses . Synthesis routes involve multi-step protocols, such as carbamate intermediates, with moderate yields (e.g., 28% over three steps for related compounds) .

Properties

IUPAC Name

N-methylbut-3-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-5(2)6-3/h4-6H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGNVDPARHYFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-en-2-yl)(methyl)amine can be achieved through several methods. One common approach involves the reaction of but-3-en-2-ol with methylamine under acidic conditions. The reaction typically proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.

Industrial Production Methods

In an industrial setting, (But-3-en-2-yl)(methyl)amine can be produced through catalytic hydrogenation of the corresponding nitrile or imine. This method offers the advantage of high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(But-3-en-2-yl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or ketone.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: But-3-en-2-one or but-3-en-2-al.

    Reduction: But-3-en-2-ylmethane.

    Substitution: Various halogenated derivatives depending on the halogenating agent used.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Intermediates
(but-3-en-2-yl)(methyl)amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to biologically active derivatives. For instance, it has been utilized in the development of drugs targeting specific biological pathways, such as those involved in cancer treatment and anti-inflammatory responses .

2. Biological Activity
Research indicates that (but-3-en-2-yl)(methyl)amine exhibits notable biological activities. Studies have shown its potential in modulating immune responses and acting as a precursor for compounds that inhibit cytokine activity, which is crucial in treating chronic inflammatory diseases and certain cancers .

Agricultural Applications

1. Agrochemical Intermediates
The compound is also recognized for its role as an intermediate in the production of agrochemicals. Its derivatives are being explored for their potential as herbicides and pesticides, contributing to sustainable agricultural practices by targeting specific pests while minimizing environmental impact .

Chemical Synthesis Applications

1. Organic Reactions
(but-3-en-2-yl)(methyl)amine can be employed in various organic reactions, including:

  • Alkylation Reactions : It acts as a nucleophile in alkylation processes, facilitating the formation of more complex amines.
  • Amide Coupling : The compound is used as a base in amide coupling reactions, where it helps form amides from carboxylic acids and amines without competing as a nucleophile .

Case Studies

1. Development of Anti-Cancer Therapies
A notable case study involved the modification of (but-3-en-2-yl)(methyl)amine to create derivatives that selectively inhibit cancer cell proliferation. These derivatives were tested in vitro and showed promising results against various cancer cell lines, highlighting the compound's potential in oncology .

2. Agricultural Innovations
Another study focused on utilizing (but-3-en-2-yl)(methyl)amine derivatives as novel agrochemicals. Field trials demonstrated their effectiveness in controlling specific pests while exhibiting low toxicity to non-target organisms, thus supporting sustainable agricultural practices .

Mechanism of Action

The mechanism of action of (But-3-en-2-yl)(methyl)amine involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1 summarizes key structural differences between (but-3-en-2-yl)(methyl)amine and analogous amines:

Compound Molecular Formula Amine Type Functional Groups Key Features
(But-3-en-2-yl)(methyl)amine C₅H₁₁N Secondary Vinyl (C=C), methyl Unsaturated backbone, moderate nucleophilicity
Methyl diethanol amine (MDEA) C₅H₁₃NO₂ Tertiary Two ethanol groups, methyl High CO₂ adsorption, used in gas capture
Methyl isopropyl amine C₄H₁₁N Secondary Branched alkyl chains Higher steric hindrance, lower polarity
4-(Methylsulfonyl)but-3-en-2-amine C₅H₁₁NO₂S Secondary Sulfonyl, vinyl Enhanced acidity, medicinal chemistry applications

Key Observations :

  • Amine Type : Secondary amines (e.g., (but-3-en-2-yl)(methyl)amine ) exhibit higher nucleophilicity than tertiary amines (e.g., MDEA) but lower than primary amines.
  • Functional Groups: Sulfonyl or ethanol groups (in MDEA) modify polarity and application scope (e.g., CO₂ capture vs. synthetic intermediates) .

Key Insights :

  • Thermal Stability : MDEA’s high boiling point suits industrial processes, while the unsaturated amine may decompose at elevated temperatures.

Biological Activity

(But-3-en-2-yl)(methyl)amine, also known as allyl methylamine, is an organic compound with notable biological activities. Its structure features a vinyl group attached to a methylamine moiety, which contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic uses.

Mechanisms of Biological Activity

The biological activity of (But-3-en-2-yl)(methyl)amine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to induce ROS production, leading to oxidative stress in cells, which can trigger apoptosis in cancer cells.

Toxicological Profile

According to toxicological data, (But-3-en-2-yl)(methyl)amine exhibits several harmful effects:

Biological Studies and Findings

Several studies have investigated the biological implications of (But-3-en-2-yl)(methyl)amine:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Anticancer ActivityInduced apoptosis in melanoma cells through ROS generation.
Enzyme InhibitionInhibited metabolic enzymes affecting cancer cell proliferation.
Toxicity AssessmentDemonstrated acute toxicity in animal models with significant liver damage.

Case Studies

  • Anticancer Research : A study demonstrated that (But-3-en-2-yl)(methyl)amine could sensitize human melanoma A375 cells to radiation therapy by enhancing ROS levels, leading to increased DNA damage and subsequent apoptosis .
  • Metabolic Pathway Analysis : Research indicated that the compound inhibits key metabolic enzymes, resulting in altered energy production pathways in cancer cells, which may hinder their growth .
  • Toxicological Evaluation : A comprehensive toxicological profile revealed that exposure to high doses resulted in liver necrosis and other systemic effects in animal models, underscoring the need for caution in therapeutic applications .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of (But-3-en-2-yl)(methyl)amine?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy is critical for identifying amine functional groups. Peaks at ~1031 cm⁻¹ (C-N stretch) and ~3395 cm⁻¹ (O-H stretch, if hydrated) confirm amine presence, as validated in MDEA studies . Elemental analysis quantifies nitrogen content (e.g., increases by 23 wt.% post-functionalization in amine-impregnated carbons) to verify purity .

Q. What synthesis routes are viable for (But-3-en-2-yl)(methyl)amine in laboratory settings?

  • Methodological Answer : Reductive amination of α,β-unsaturated ketones with methylamine under hydrogenation or catalytic conditions (e.g., Pd/C) is a common approach. For analogs, wet impregnation methods (e.g., MDEA on mesoporous carbon) ensure controlled amine loading . Anhydrous conditions and stoichiometric excess of methylamine minimize side reactions like over-alkylation .

Q. How can researchers assess the thermal stability of (But-3-en-2-yl)(methyl)amine during storage?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres (e.g., N₂) tracks decomposition temperatures. Comparative studies with saturated amines (e.g., MDEA) reveal stability trends, where unsaturated groups may lower thermal thresholds due to reactive double bonds .

Advanced Research Questions

Q. How does the butenyl group’s unsaturation influence (But-3-en-2-yl)(methyl)amine’s reactivity in CO₂ capture applications?

  • Methodological Answer : The double bond may participate in cycloaddition or polymerization under CO₂-rich conditions, competing with amine-CO₂ carbamate formation. Kinetic studies (e.g., in situ FTIR) differentiate chemical adsorption (amine-CO₂ reactions) from physical adsorption (pore filling), as seen in MDEA-MC systems . Controlled pressure experiments (e.g., 5 psi CO₂) isolate these effects .

Q. What experimental strategies resolve contradictions between BET surface area and CO₂ adsorption capacity in amine-functionalized materials?

  • Methodological Answer : Reduced surface area (e.g., 43% decrease in MDEA-MC) often accompanies increased adsorption due to chemical interactions. Multi-technique validation—combining BET, FTIR, and elemental analysis—distinguishes pore-blocking effects from enhanced amine-site activity. For example, MDEA-MC achieved 2.63 mmol CO₂/g despite lower surface area, highlighting chemical adsorption dominance .

Q. How can computational modeling predict the electrophilic reactivity of (But-3-en-2-yl)(methyl)amine?

  • Methodological Answer : Density functional theory (DFT) calculates electron density at the double bond and amine group, predicting sites for electrophilic attack (e.g., H⁺ or CO₂). Comparative models with saturated analogs quantify steric and electronic effects, guiding experimental design for functionalization or catalysis .

Data Contradiction Analysis

Q. Why do studies report variable CO₂ adsorption capacities for structurally similar amine-functionalized adsorbents?

  • Methodological Answer : Discrepancies arise from differences in amine loading (e.g., 23–50 wt.% in MDEA-MC), pore accessibility, and activation protocols. Standardizing synthesis conditions (e.g., impregnation time, solvent purity) and validating with kinetic adsorption isotherms (e.g., Langmuir models) improve reproducibility .

Q. How do competing reaction pathways during synthesis impact (But-3-en-2-yl)(methyl)amine yield?

  • Methodological Answer : Side reactions like imine formation or double-bond polymerization reduce yields. Stepwise synthesis (e.g., isolating intermediates) and catalytic inhibitors (e.g., radical scavengers) mitigate these issues. For example, MDEA-MC synthesis optimized Pluronic F127 templating to prevent pore collapse .

Methodological Tables

Parameter Technique Key Findings (from Analog Studies) Reference
Amine LoadingElemental AnalysisNitrogen content increased by 23 wt.% post-MDEA impregnation
CO₂ Adsorption CapacityBatch Reactor (5 psi CO₂)2.63 mmol/g for MDEA-MC vs. 1.60 mmol/g for pure MC
Pore StructureBET Surface AreaBET reduced by 43% due to amine pore-filling
Functional Group IDFTIRPeaks at 1031 cm⁻¹ (C-N) and 3395 cm⁻¹ (O-H)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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